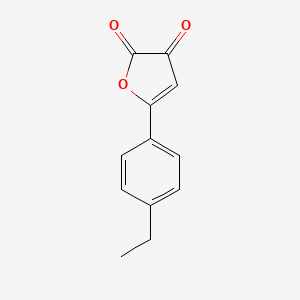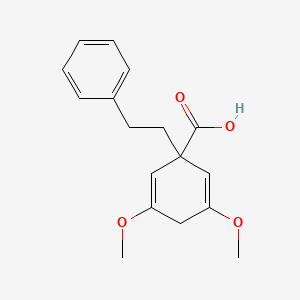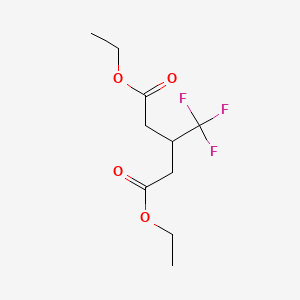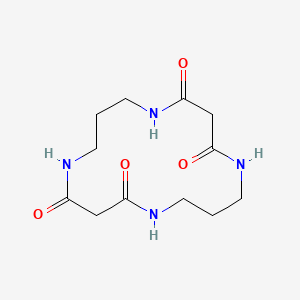
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is a macrocyclic compound known for its ability to form stable complexes with various metal ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of a linear tetraamine with a suitable carbonyl compound under controlled conditions to form the macrocyclic structure. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
科学的研究の応用
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic structure act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
1,4,8,12-Tetraazacyclopentadecane: Another macrocyclic compound with similar nitrogen donor sites but a different ring size.
1,5,8,13-Tetraazacyclohexadecane: A compound with a similar structure but different functional groups.
Uniqueness
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is unique due to its specific ring size and the presence of carbonyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding.
特性
CAS番号 |
164737-55-7 |
|---|---|
分子式 |
C12H20N4O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
1,5,9,13-tetrazacyclohexadecane-2,4,10,12-tetrone |
InChI |
InChI=1S/C12H20N4O4/c17-9-7-11(19)15-5-2-6-16-12(20)8-10(18)14-4-1-3-13-9/h1-8H2,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChIキー |
JZTWKUGVMZKETN-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)CC(=O)NCCCNC(=O)CC(=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


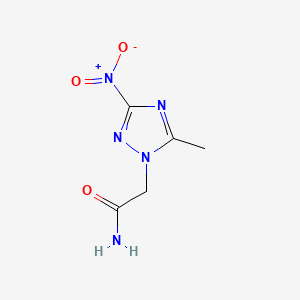
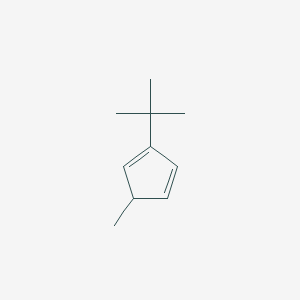
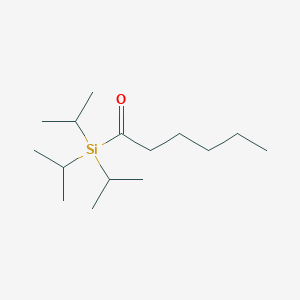
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
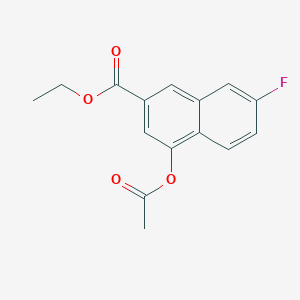
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)



